4-Methylherniarin

Fluorescent Probe Spectroscopy Coumarin Derivatives

4-Methylherniarin (7-methoxy-4-methylcoumarin) is a premium coumarin fluorescent probe with a 3-fold enhanced quantum yield (Φ=0.45 vs. 0.15 for unsubstituted coumarin), enabling superior signal-to-noise in enzyme assays. It delivers verified antibacterial activity: IC50 11.76 μg/mL (B. subtilis), 13.47 μg/mL (S. sonnei); MIC 62.5 μg/mL (S. aureus). The compound exhibits a defined multi-target inhibition profile across six enzymes (HSD17B4, JMJD2E, ALDH1A1, HPGD, TrxR1, ALDH2), making it an exceptional calibrated probe for polypharmacology and SAR studies. At ≥98% purity with a verified melting point (158–160°C) and log P of 2.46, each batch ensures lot-to-lot reproducibility. The 7-methoxy substitution is structurally critical—generic coumarins cannot replicate its fluorescence quantum yield or biological activity. Choose 4-Methylherniarin when assay consistency and publication-grade data are non-negotiable.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 2555-28-4
Cat. No. B191837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylherniarin
CAS2555-28-4
Synonyms7-Methoxy-4-methyl-2H-1-benzopyran-2-one;  4-Methyl-herniarin;  4-Methylumbelliferone methyl ether
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC
InChIInChI=1S/C11H10O3/c1-7-5-11(12)14-10-6-8(13-2)3-4-9(7)10/h3-6H,1-2H3
InChIKeyUDFPKNSWSYBIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylherniarin (CAS 2555-28-4) Procurement: Compound Profile for Research and Industrial Applications


4-Methylherniarin (CAS 2555-28-4), also known as 7-methoxy-4-methylcoumarin, is a synthetic coumarin derivative belonging to the benzopyrone class [1]. It is characterized by a molecular weight of 190.20 g/mol, a melting point of 158-160°C, and a log P value of 2.46 indicating moderate lipophilicity . This compound functions both as a fluorescent probe with a methoxy group at the C7 position that enhances fluorescence quantum yield (Φ = 0.45) compared to unsubstituted coumarins (Φ = 0.15) , and as a bioactive small molecule with documented antimicrobial activity against Gram-positive and Gram-negative bacterial strains .

4-Methylherniarin Substitution Risk: Why Closest Analogs Cannot Be Interchanged Without Performance Loss


While the coumarin scaffold supports a broad family of derivatives with overlapping structural motifs, substitution at the C4 and C7 positions critically determines both photophysical and biological properties. 4-Methylherniarin features a 7-methoxy substitution that enhances fluorescence quantum yield to 0.45 compared to 0.15 for unsubstituted coumarin . This same methoxy substitution, combined with the 4-methyl group, produces a log P of 2.46 that differs from herniarin (7-methoxycoumarin) which lacks the 4-methyl group and exhibits altered solubility and biological profiles . The presence of the 4-methyl group also distinguishes it from 4-methylumbelliferone (4-MU), which contains a 7-hydroxy group instead of 7-methoxy, resulting in different enzyme inhibition profiles and antimicrobial mechanisms [1]. These structure-dependent variations in fluorescence yield, lipophilicity, and target engagement mean that substituting a generic coumarin derivative or a close analog will not reproduce the same experimental outcomes in fluorescence-based assays or antimicrobial screening.

4-Methylherniarin (2555-28-4) Quantified Differentiation: Evidence-Based Comparison Against Analogs


Fluorescence Quantum Yield: 3-Fold Enhancement Over Unsubstituted Coumarin

4-Methylherniarin (7-methoxy-4-methylcoumarin) exhibits a fluorescence quantum yield (Φ) of 0.45, which is a 3-fold enhancement over unsubstituted coumarin which displays a Φ of only 0.15 . This improvement is attributed to the electron-donating methoxy group at the C7 position, which enhances the 'push-pull' effect with the carbonyl acceptor at the coumarin core. This photophysical property is essential for fluorescence-based assays and imaging applications, where higher quantum yield translates to improved signal-to-noise ratio and detection sensitivity.

Fluorescent Probe Spectroscopy Coumarin Derivatives

Antibacterial Activity Against B. subtilis: 4-Methylherniarin IC50 = 11.76 μg/mL

4-Methylherniarin demonstrates antibacterial activity against Bacillus subtilis with an IC50 value of 11.76 μg/mL . For comparison, 7-methoxycoumarin (herniarin), which lacks the 4-methyl substitution, exhibits a minimum inhibitory concentration (MIC) of 75 mg/L against Ralstonia solanacearum [1], which is equivalent to 75 μg/mL. This indicates that the presence of the 4-methyl group in 4-Methylherniarin is associated with approximately 6.4-fold lower IC50 compared to the MIC of herniarin against a different bacterial strain, suggesting enhanced antibacterial potency conferred by the 4-methyl substitution.

Antibacterial Gram-positive Coumarin Derivative

Antibacterial Activity Against S. sonnei: IC50 = 13.47 μg/mL, Demonstrating Gram-Negative Activity

4-Methylherniarin exhibits antibacterial activity against the Gram-negative pathogen Shigella sonnei with an IC50 value of 13.47 μg/mL . This activity is comparable to its potency against the Gram-positive B. subtilis (IC50 = 11.76 μg/mL), indicating broad-spectrum antibacterial efficacy. In contrast, 4-methylumbelliferone (4-MU), a close analog with a 7-hydroxy group instead of a 7-methoxy group, has been studied in a silkworm (Bombyx mori) model where oral administration of 4 mM 4-MU induced antimicrobial activity in the digestive tract via antioxidation mechanisms [1]. This distinction in mechanism (direct antibacterial vs. antioxidant-mediated antimicrobial) highlights that the 7-methoxy substitution in 4-Methylherniarin confers a different mode of action compared to the 7-hydroxy analog.

Antibacterial Gram-negative Shigella sonnei

Aldose Reductase Inhibition: 21.0% at 0.1 mM and Comparative Benchmarking Against Coumarin Derivatives

4-Methylherniarin inhibits rat lens aldose reductase (RLAR) by 21.0% at a concentration of 0.1 mM (100 μM) . For context, a study of nine coumarin derivatives tested at the same concentration (10⁻⁴ M) identified several compounds that achieved >50% inhibition of bovine lens aldose reductase, including decursin, decursinol, esculin, isoimperatorin, oxypeucedanine, and isobergapten [1]. This positions 4-Methylherniarin as a moderate aldose reductase inhibitor within the coumarin class, providing a quantifiable benchmark for selecting this compound in aldose reductase-related research where a specific activity level is desired rather than maximal inhibition.

Aldose Reductase Diabetes Complications Enzyme Inhibition

Multi-Target Enzyme Inhibition Profile: Quantitative IC50 Values Across Six Distinct Targets

4-Methylherniarin demonstrates inhibitory activity against a panel of six distinct enzymes with quantitatively defined IC50 values: HSD17B4 (IC50 = 31,622.8 nM), JMJD2E (IC50 = 25,118.9 nM), ALDH1A1 (IC50 = 28,183.8 nM), HPGD (IC50 = 14,125.4 nM), TrxR1 (IC50 = 70,794.6 nM), and ALDH2 with 94.8% inhibition . This multi-target inhibition profile distinguishes 4-Methylherniarin from more selective coumarin derivatives. Notably, the compound also exhibits functional activity in a Wistar rat tracheal ring assay, reversing carbachol-induced contraction with an EC50 of 230,000 nM and achieving a maximum effect (Emax) of 100% , indicating potential bronchodilatory activity.

Enzyme Inhibition Multi-target Drug Discovery

Stability and Storage Profile: Defined Shelf Life Specifications for Procurement Planning

4-Methylherniarin is supplied as a solid with defined stability parameters: when stored as a powder at -20°C, it maintains stability for 3 years; at 4°C, stability is maintained for 2 years . The compound is soluble in DMSO at 25 mg/mL with ultrasonication . Its melting point is 158-160°C [1]. These specifications provide procurement teams with quantitative shelf-life data for inventory planning. The compound is noted to be sensitive to humidity and temperature [1], requiring appropriate storage conditions to maintain integrity.

Stability Storage Procurement Planning

4-Methylherniarin (2555-28-4) Optimal Use Cases: Evidence-Guided Application Scenarios


Fluorescence-Based Enzyme Assays Requiring High Quantum Yield Detection

4-Methylherniarin is optimally deployed as a fluorescent probe in enzyme assays, particularly for studying esterases and hydrolases, where its high fluorescence quantum yield (Φ = 0.45) provides a 3-fold signal enhancement over unsubstituted coumarin (Φ = 0.15) . The compound absorbs ultraviolet light and emits blue fluorescence, making it suitable for optical sensors that produce fluorescent products proportional to analyte concentration . Its established use as a substrate for cytochrome P450-mediated O-demethylation assays further validates its application in drug metabolism studies .

Antibacterial Screening Programs Targeting Gram-Positive and Gram-Negative Pathogens

4-Methylherniarin is appropriate for antibacterial screening campaigns requiring quantifiable activity against both Gram-positive and Gram-negative bacterial strains. The compound exhibits IC50 values of 11.76 μg/mL against Bacillus subtilis and 13.47 μg/mL against Shigella sonnei , providing researchers with a baseline for comparative studies. The presence of the 4-methyl group in 4-Methylherniarin is associated with enhanced antibacterial potency compared to the non-methylated analog herniarin . Additionally, the compound shows an MIC of 62.5 μg/mL against Staphylococcus aureus , broadening its utility in antimicrobial discovery programs.

Aldose Reductase Research Requiring Defined Moderate Inhibition

4-Methylherniarin is well-suited for aldose reductase studies where moderate enzyme inhibition is desired rather than maximal suppression. The compound inhibits rat lens aldose reductase by 21.0% at a concentration of 0.1 mM , providing a quantifiable activity level that can serve as a reference point or control in structure-activity relationship (SAR) studies of coumarin-based aldose reductase inhibitors. This moderate inhibition profile contrasts with more potent coumarin derivatives that achieve >50% inhibition at equivalent concentrations , allowing researchers to select 4-Methylherniarin for experiments requiring a specific, calibrated level of enzyme modulation.

Multi-Target Polypharmacology and Chemical Probe Studies

4-Methylherniarin is an excellent candidate for polypharmacology research due to its quantitatively defined inhibition profile across six distinct enzymatic targets: HSD17B4 (IC50 = 31,622.8 nM), JMJD2E (IC50 = 25,118.9 nM), ALDH1A1 (IC50 = 28,183.8 nM), HPGD (IC50 = 14,125.4 nM), TrxR1 (IC50 = 70,794.6 nM), and ALDH2 with 94.8% inhibition . This multi-target activity, combined with its functional effect in tracheal ring assays (EC50 = 230,000 nM, Emax = 100% for reversing carbachol-induced contraction) , makes it valuable as a chemical probe for investigating interconnected biological pathways. The compound also demonstrates inhibition of sodium fluorescein uptake in OATP1B1- and OATP1B3-transfected CHO cells (109.18% and 127.11% at 10 μM, respectively) , extending its utility to transporter studies.

Technical Documentation Hub

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